molecular formula C18H17NO4 B3059974 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one CAS No. 159188-35-9

5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one

Cat. No. B3059974
CAS RN: 159188-35-9
M. Wt: 311.3 g/mol
InChI Key: NDPXPFMHGJLPAS-UHFFFAOYSA-N
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Description

5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one , also known by its chemical structure (5,6,7-Trimethoxy-2-phenylquinolin-4-yl)methanol , is a heterocyclic compound. Its molecular formula is C~18~H~17~NO~4~ . The compound features a quinoline ring system with three methoxy groups (–OCH~3~) and a phenyl group attached at different positions. The presence of these functional groups significantly influences its properties and reactivity .

Scientific Research Applications

Anticancer Activities

5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one and its derivatives have shown significant potential in anticancer research. A notable study by Zhang et al. (2013) synthesized a series of compounds related to this chemical structure, which demonstrated strong inhibition of extracellular regulated kinase1/2 (ERK1/2) phosphorylation and induced cell apoptosis in cancer cells, particularly in PC3 cells (Zhang et al., 2013). Additionally, Huang et al. (2012) investigated the anti-tumor activities of a related compound against various tumor cells, observing dose-dependent anti-proliferative effects (Huang et al., 2012).

Synthesis and Characterization

In the field of chemical synthesis and characterization, Kitahara et al. (1997) and Elgazwy (2009) conducted studies focusing on the synthesis of quinolinediones and palladacycles, respectively, using oxidative demethylation and other methods (Kitahara et al., 1997); (Elgazwy, 2009).

Spectroscopic Studies

Mielcarek et al. (2007) explored the spectral properties of hexahydroquinoline derivatives, which are closely related to 5,6,7-trimethoxy-2-phenylquinolin-4(1H)-one. They analyzed emission and absorption spectra, providing insights into the quantum yields of emission based on different substituents in the phenyl ring (Mielcarek et al., 2007).

Tubulin Polymerization Inhibitors

A study by Mirzaei et al. (2020) designed and synthesized styrylquinolines as potential anticancer agents and tubulin polymerization inhibitors. They evaluated the compounds against various human cancer cell lines and found significant cytotoxic activity (Mirzaei et al., 2020).

Luminescent Properties

Huo et al. (2010) investigated the luminescent properties of a Zn complex based on the 8-hydroxyquinoline group, which is structurally related to 5,6,7-trimethoxy-2-phenylquinolin-4(1H)-one. They observed yellow luminescence in both DMSO solution and solid state, suggesting potential applications in luminescent materials (Huo et al., 2010).

Antidepressant-like Activity

Maryanoff et al. (1987) evaluated pyrrolo[2,1-a]isoquinolines, structurally similar to 5,6,7-trimethoxy-2-phenylquinolin-4(1H)-one, for antidepressant-like activity. They identified potent antagonists of tetrabenazine-induced ptosis and inhibitors of biogenic amine uptake (Maryanoff et al., 1987).

Glycine/NMDA Antagonists

Carling et al. (1997) synthesized 4-substituted-3-phenylquinolin-2(1H)-ones, including derivatives of 5,6,7-trimethoxy-2-phenylquinolin-4(1H)-one, to evaluate their antagonist activity at the glycine site on the NMDA (N-methyl-D-aspartate) receptor. They observed significant anticonvulsant activity in mouse models (Carling et al., 1997).

Nonsteroidal Progesterone Receptor Antagonists

Pooley et al. (1998) conducted a study on 6-aryl-1,2-dihydro-2,2,4-trimethylquinolines, structurally related to 5,6,7-trimethoxy-2-phenylquinolin-4(1H)-one, as nonsteroidal progesterone receptor antagonists. They discovered orally active nonsteroidal antiprogestins through this research (Pooley et al., 1998).

properties

IUPAC Name

5,6,7-trimethoxy-2-phenyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-21-15-10-13-16(18(23-3)17(15)22-2)14(20)9-12(19-13)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPXPFMHGJLPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)NC(=CC2=O)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327551
Record name NSC665928
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one

CAS RN

159188-35-9
Record name NSC665928
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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